molecular formula C23H13Cl3N2OS B10898946 (2E)-2-(1,3-benzothiazol-2-yl)-3-{3,5-dichloro-4-[(2-chlorobenzyl)oxy]phenyl}prop-2-enenitrile

(2E)-2-(1,3-benzothiazol-2-yl)-3-{3,5-dichloro-4-[(2-chlorobenzyl)oxy]phenyl}prop-2-enenitrile

Cat. No.: B10898946
M. Wt: 471.8 g/mol
InChI Key: SQJBUWKIIZZIAJ-CXUHLZMHSA-N
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Description

1-(1,3-Benzothiazol-2-yl)-2-{3,5-dichloro-4-[(2-chlorobenzyl)oxy]phenyl}vinyl cyanide is a complex organic compound that features a benzothiazole ring, a dichlorophenyl group, and a vinyl cyanide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-benzothiazol-2-yl)-2-{3,5-dichloro-4-[(2-chlorobenzyl)oxy]phenyl}vinyl cyanide can be achieved through several synthetic pathways. One common method involves the Knoevenagel condensation reaction, where a benzothiazole derivative is reacted with a suitable aldehyde in the presence of a base . The reaction conditions typically include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized for cost-effectiveness and scalability, incorporating automated systems for precise control of reaction parameters .

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzothiazol-2-yl)-2-{3,5-dichloro-4-[(2-chlorobenzyl)oxy]phenyl}vinyl cyanide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-(1,3-benzothiazol-2-yl)-2-{3,5-dichloro-4-[(2-chlorobenzyl)oxy]phenyl}vinyl cyanide involves its interaction with molecular targets and pathways within biological systems. It may inhibit specific enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,3-Benzothiazol-2-yl)-2-phenylvinyl cyanide
  • 1-(1,3-Benzothiazol-2-yl)-2-{3,5-dichlorophenyl}vinyl cyanide
  • 1-(1,3-Benzothiazol-2-yl)-2-{4-chlorophenyl}vinyl cyanide

Uniqueness

1-(1,3-Benzothiazol-2-yl)-2-{3,5-dichloro-4-[(2-chlorobenzyl)oxy]phenyl}vinyl cyanide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both dichloro and chlorobenzyl groups enhances its reactivity and potential for diverse applications .

Properties

Molecular Formula

C23H13Cl3N2OS

Molecular Weight

471.8 g/mol

IUPAC Name

(E)-2-(1,3-benzothiazol-2-yl)-3-[3,5-dichloro-4-[(2-chlorophenyl)methoxy]phenyl]prop-2-enenitrile

InChI

InChI=1S/C23H13Cl3N2OS/c24-17-6-2-1-5-15(17)13-29-22-18(25)10-14(11-19(22)26)9-16(12-27)23-28-20-7-3-4-8-21(20)30-23/h1-11H,13H2/b16-9+

InChI Key

SQJBUWKIIZZIAJ-CXUHLZMHSA-N

Isomeric SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2Cl)/C=C(\C#N)/C3=NC4=CC=CC=C4S3)Cl)Cl

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2Cl)C=C(C#N)C3=NC4=CC=CC=C4S3)Cl)Cl

Origin of Product

United States

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